molecular formula C20H24N2O4S B2685120 N-(4-(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)sulfamoyl)-3-methylphenyl)acetamide CAS No. 1448066-68-9

N-(4-(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)sulfamoyl)-3-methylphenyl)acetamide

Cat. No. B2685120
CAS RN: 1448066-68-9
M. Wt: 388.48
InChI Key: BBUSFGQURJCUDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)sulfamoyl)-3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.
BenchChem offers high-quality N-(4-(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)sulfamoyl)-3-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)sulfamoyl)-3-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Research has explored the synthesis of novel heterocyclic compounds incorporating sulfamoyl moiety, aimed at developing antimicrobial agents. These compounds have shown promising results in in vitro antibacterial and antifungal activities, indicating their potential in medical and pharmaceutical applications (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Chemoselective Acetylation

The compound has been involved in studies related to chemoselective acetylation, which is crucial for the synthesis of antimalarial drugs. This research has implications for improving the efficiency of drug synthesis processes (Magadum & Yadav, 2018).

Cyclization Studies

Cyclization of ortho-cyclopropylphenylacetamides and benzamides has been investigated to understand their chemical behavior under electron impact, providing insights into organic synthesis and reaction mechanisms (Lebedev et al., 1998).

Sulfamoylation of Hydroxyl Groups

Efficient methods for sulfamoylation of hydroxyl groups have been developed, highlighting advancements in chemical synthesis techniques. These methods offer improved yields and applicability to a wide range of hydroxyl-containing compounds (Okada, Iwashita, & Koizumi, 2000).

Antimicrobial Activity of Azo Complexes

Studies on the preparation, characterization, and antimicrobial activity of new azo complexes derived from N-(4-hydroxyphenyl)acetamide indicate the potential of these complexes in developing new antimicrobial agents (Fahad, 2017).

properties

IUPAC Name

N-[4-[(2-cyclopropyl-2-hydroxy-2-phenylethyl)sulfamoyl]-3-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-14-12-18(22-15(2)23)10-11-19(14)27(25,26)21-13-20(24,17-8-9-17)16-6-4-3-5-7-16/h3-7,10-12,17,21,24H,8-9,13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUSFGQURJCUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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